(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, also known as (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, is a synthetic compound with significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. Its chemical formula is , and it has a molecular weight of 279.14 g/mol in its dihydrochloride form. The compound is characterized by the presence of a pyridine ring and a pyrazole moiety, with a fluorine atom that enhances its pharmacological profile .
This compound is classified under the category of organic compounds, specifically as an amine derivative. It is synthesized for research purposes, particularly in the development of new therapeutic agents. The compound's CAS number is 1980023-97-9, and it is commonly used in studies related to drug discovery and development due to its potential interactions with biological targets .
The synthesis of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine typically involves several steps that may include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity during synthesis .
The molecular structure of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine features:
C[C@H](N)C1=CC=C(N2N=CC(F)=C2)N=C1.[H]Cl.[H]Cl
The stereochemistry indicated by the (S) designation plays a vital role in determining the compound's interaction with biological targets .
(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its therapeutic efficacy or reduce side effects .
The mechanism of action for (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific biological macromolecules:
These properties influence how the compound behaves in different environments, affecting solubility and stability .
(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine has potential applications in various scientific fields:
The unique combination of structural features makes this compound an important subject for ongoing research in medicinal chemistry and pharmacology .
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2